

Application Note & Protocol: Large-Scale Synthesis of 1-Cyclohexylbutan-1-one

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Compound of Interest

Compound Name: 1-Cyclohexylbutan-1-one

CAS No.: 1462-27-7

Cat. No.: B074864

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Authored for: Researchers, Scientists, and Drug Development Professionals
Subject Matter Expert: Senior Application Scientist, Process Chemistry

Executive Summary

1-Cyclohexylbutan-1-one (CAS: 1462-27-7), a saturated ketone with the molecular formula $C_{10}H_{18}O$, serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and fragrances.[1][2] Its scale-up synthesis requires careful consideration of reaction efficiency, cost-effectiveness, process safety, and environmental impact. This document provides a detailed guide to two primary, industrially viable synthetic routes: Friedel-Crafts acylation and a Grignard reaction followed by oxidation. Each protocol is presented with an emphasis on the underlying chemical principles, process optimization, safety considerations, and detailed, step-by-step instructions for large-scale execution.

Strategic Analysis of Synthetic Pathways

The selection of a synthetic route for bulk manufacturing hinges on a multi-faceted analysis of atom economy, reagent availability and cost, operational complexity, and safety. For **1-**

Cyclohexylbutan-1-one, two principal retrosynthetic disconnections are most logical for industrial application.

- Route A: Friedel-Crafts Acylation: This classic C-C bond-forming reaction involves the direct acylation of a cyclohexane precursor with a butanoyl electrophile. It is a powerful, often single-step method for producing cycloalkyl ketones.[1][3]
- Route B: Grignard Synthesis & Oxidation: This two-step sequence involves the nucleophilic addition of a cyclohexyl organometallic reagent to a four-carbon aldehyde, followed by the oxidation of the resulting secondary alcohol.[4][5] This route often provides high selectivity and can be more amenable to milder conditions than traditional Friedel-Crafts reactions.

The following table provides a comparative overview of these strategies.

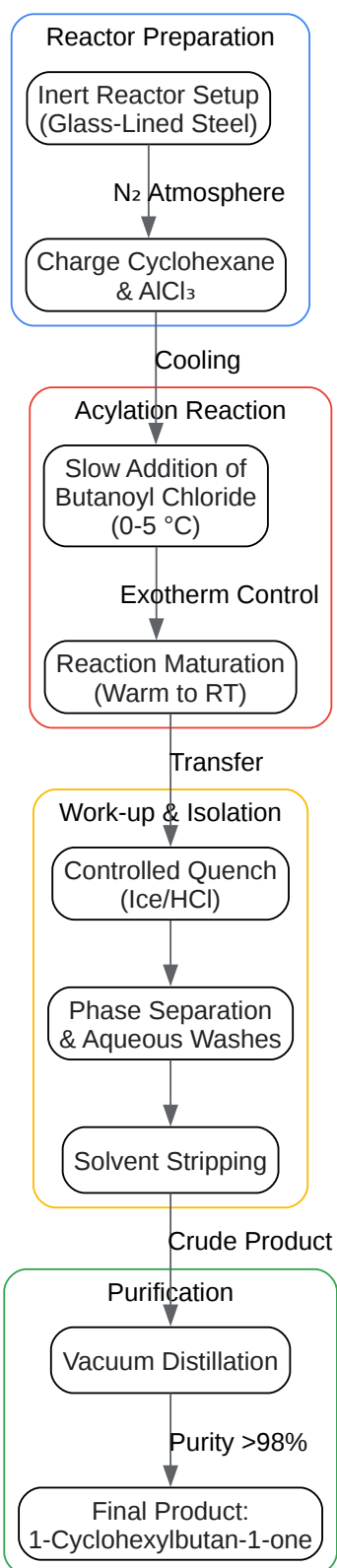
Parameter	Route A: Friedel-Crafts Acylation	Route B: Grignard Synthesis & Oxidation
Primary Reagents	Cyclohexane, Butanoyl Chloride, Lewis Acid (e.g., AlCl_3)	Bromocyclohexane, Magnesium, Butanal, Oxidizing Agent
Number of Steps	Typically one primary reaction step	Two primary reaction steps
Scalability	Well-established for large scale, but management of catalyst and waste can be challenging.	Highly scalable; Grignard reactions are common in industry.
Key Advantage	High convergence, direct C-C bond formation.	High selectivity, avoids harsh Lewis acids, modular.
Key Disadvantage	Requires stoichiometric, moisture-sensitive Lewis acid (AlCl_3), generates significant acidic waste and HCl off-gas.	Requires stringent anhydrous conditions for Grignard step; handling of pyrophoric Grignard reagents.
Safety Concerns	Corrosive reagents, violent quenching, HCl gas evolution. [6]	Pyrophoric Grignard reagent, flammable ether solvents, potentially exothermic oxidation. [7]
Green Chemistry	Poor, unless heterogeneous catalysts (e.g., zeolites) are used. [1]	Moderate; depends heavily on the choice of solvent and oxidant.

Based on this analysis, both routes are detailed below, as the optimal choice may depend on specific facility capabilities and project priorities.

Protocol I: Large-Scale Synthesis via Friedel-Crafts Acylation

This protocol is favored for its directness. The core of this process is the generation of a highly electrophilic acylium ion from butanoyl chloride and aluminum trichloride, which then performs an electrophilic substitution on cyclohexane.[8]

Process Workflow



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Caption: Workflow for Friedel-Crafts Acylation.

Materials and Reagents

Reagent	CAS No.	Molar Mass (g/mol)	Quantity (Pilot Scale)	Moles	Purity
Cyclohexane	110-82-7	84.16	5.4 L (~4.2 kg)	50.0	>99%
Aluminum Chloride (Anhydrous)	7446-70-0	133.34	1.0 kg	7.5	>99%
Butanoyl Chloride	141-75-3	106.55	0.73 kg	6.85	>99%
Hydrochloric Acid (37%)	7647-01-0	36.46	As needed for quench	-	Reagent
Sodium Bicarbonate	144-55-8	84.01	As needed for wash	-	Reagent
Sodium Chloride (Brine)	7647-14-5	58.44	As needed for wash	-	Reagent

Step-by-Step Experimental Protocol

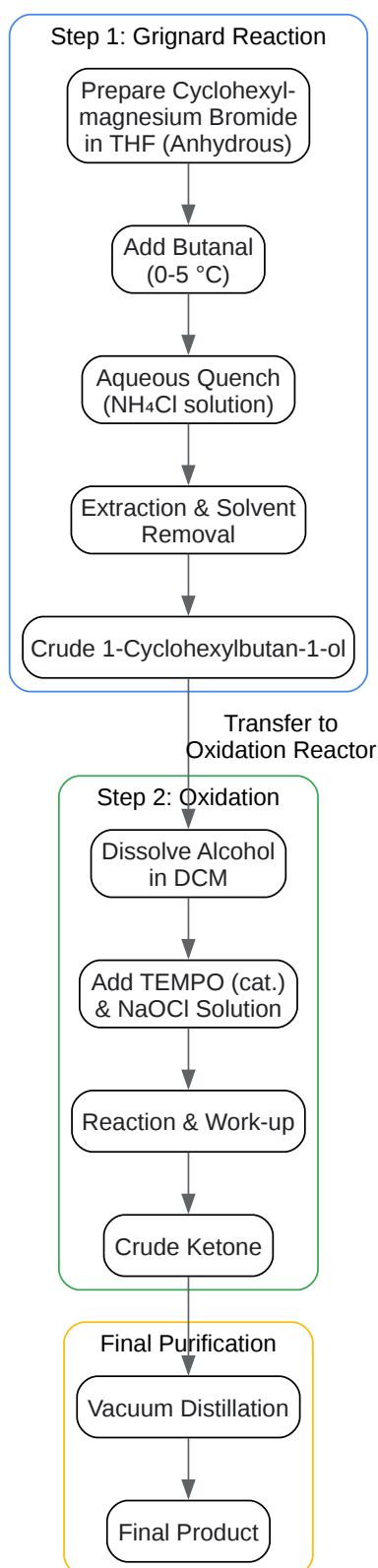
- **Reactor Preparation:** Ensure a 20 L glass-lined reactor is clean, dry, and equipped with an overhead mechanical stirrer, thermocouple, nitrogen inlet/outlet, and a pressure-equalizing dropping funnel. The outlet gas stream must be directed through a caustic scrubber to neutralize evolved HCl.
- **Reagent Charging:** Purge the reactor with dry nitrogen. Charge cyclohexane (5.4 L) followed by anhydrous aluminum chloride (1.0 kg) under a strong nitrogen blanket. Stir the resulting slurry and cool the reactor jacket to 0-5 °C.
- **Acylation:** Add butanoyl chloride (0.73 kg) to the dropping funnel. Add the butanoyl chloride dropwise to the stirred slurry over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Significant HCl evolution will occur.

- **Reaction Completion:** After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours. Monitor the reaction progress by GC analysis of quenched aliquots.
- **Work-up (Quench):** CAUTION: Highly exothermic. Prepare a separate vessel with a stirred mixture of crushed ice (5 kg) and concentrated HCl (0.5 L). Slowly and carefully transfer the reaction mixture onto the ice/HCl slurry via a dip tube, maintaining vigorous stirring. The temperature of the quench pot should be kept below 25 °C.
- **Extraction and Neutralization:** Transfer the quenched mixture to a separatory funnel. Separate the lower aqueous layer. Wash the organic layer sequentially with 2 L of deionized water, 2 L of 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally 2 L of saturated brine.
- **Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure (rotary evaporator) to remove the bulk of the cyclohexane solvent.
- **Purification:** The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at approximately 105-108 °C at 15 mmHg. This should yield the final product as a clear, colorless liquid.

Protocol II: Grignard Synthesis and Subsequent Oxidation

This two-step method provides excellent control and avoids the use of harsh Lewis acids. It is particularly useful if the facility is well-equipped for handling organometallic reagents.

Process Workflow



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Caption: Workflow for Grignard Synthesis & Oxidation.

Materials and Reagents

Reagent	CAS No.	Molar Mass (g/mol)	Quantity (Pilot Scale)	Moles	Purity
Step 1: Grignard Reaction					
Magnesium Turnings	7439-95-4	24.31	158 g	6.5	>99.5%
Bromocyclohexane	108-85-0	163.07	1.0 kg	6.13	>98%
Tetrahydrofuran (THF), Anhydrous	109-99-9	72.11	4.0 L	-	<50 ppm H ₂ O
Butanal (Butyraldehyde)	123-72-8	72.11	420 g	5.82	>99%
Ammonium Chloride	12125-02-9	53.49	As needed for quench	-	Reagent
Step 2: Oxidation					
Dichloromethane (DCM)	75-09-2	84.93	5.0 L	-	Reagent
TEMPO	2564-83-2	156.25	10 g	0.064	Catalyst
Sodium Hypochlorite (12% soln.)	7681-52-9	74.44	~4.0 L	~6.4	Reagent
Sodium Thiosulfate	7772-98-7	158.11	As needed for quench	-	Reagent

Step-by-Step Experimental Protocol

Part A: Grignard Reaction to form 1-Cyclohexylbutan-1-ol

- **Reactor Preparation:** Set up a 20 L reactor as described in Protocol I, ensuring all glassware is oven-dried and assembled hot under a nitrogen stream. Anhydrous conditions are critical.
- **Grignard Initiation:** Charge magnesium turnings (158 g) and anhydrous THF (1.0 L). Add ~50 mL of the bromocyclohexane (1.0 kg total) to the stirred mixture. Initiation is indicated by a gentle exotherm and bubble formation. If it does not start, a small iodine crystal can be added.
- **Grignard Formation:** Once initiated, add the remaining bromocyclohexane (dissolved in 2.0 L of anhydrous THF) dropwise at a rate that maintains a gentle reflux. After addition, heat at reflux for 1 hour to ensure complete formation of the Grignard reagent. Cool the solution to 0-5 °C.
- **Aldehyde Addition:** Add butanal (420 g), dissolved in anhydrous THF (1.0 L), dropwise to the cold Grignard solution, maintaining the internal temperature below 10 °C.
- **Quench and Work-up:** After stirring for 1 hour at 0-5 °C, slowly add saturated aqueous ammonium chloride solution (4 L) to quench the reaction. Separate the organic layer, and extract the aqueous layer twice with 1 L portions of methyl tert-butyl ether (MTBE). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield crude 1-cyclohexylbutan-1-ol.

Part B: Oxidation to **1-Cyclohexylbutan-1-one**

- **Reactor Setup:** In a separate reactor, dissolve the crude alcohol from Part A in dichloromethane (DCM, 5.0 L). Add TEMPO (10 g).
- **Oxidation:** Cool the solution to 0-5 °C. Add the sodium hypochlorite solution (~4.0 L) dropwise, keeping the internal temperature below 10 °C. Monitor the reaction by TLC or GC until the starting alcohol is consumed.
- **Work-up:** Quench any excess oxidant by adding saturated aqueous sodium thiosulfate solution until a starch-iodide test is negative. Separate the layers. Wash the organic layer with water and brine.

- Purification: Dry the organic layer over magnesium sulfate, filter, and remove the DCM by distillation. Purify the resulting crude ketone by vacuum distillation as described in Protocol I.

Product Specification and Data

Property	Value	Source
Chemical Name	1-Cyclohexylbutan-1-one	IUPAC
CAS Number	1462-27-7	[9]
Molecular Formula	C ₁₀ H ₁₈ O	[2][10]
Molecular Weight	154.25 g/mol	[2][10]
Appearance	Colorless to pale yellow liquid	-
Boiling Point	~224 °C (atm); 105-108 °C @ 15 mmHg	-
Expected Yield (Route A)	65-75%	-
Expected Yield (Route B)	70-85% (over two steps)	-
Typical Purity	>98% (after distillation)	-

Process Safety and Environmental Considerations

- Friedel-Crafts Acylation: The primary hazards are the corrosive nature of butanoyl chloride and AlCl₃, and the evolution of HCl gas, which requires robust scrubbing systems. The quench step is highly exothermic and must be performed with extreme care and adequate cooling capacity.[6][7]
- Grignard Synthesis: Grignard reagents are pyrophoric in air and react violently with water. [11] All operations must be conducted under a strict inert atmosphere. Ether solvents like THF are highly flammable.
- Oxidation: The TEMPO-catalyzed oxidation with bleach is exothermic and can lead to a runaway reaction if the addition rate and cooling are not properly controlled.

- **Waste Management:** The Friedel-Crafts route generates significant aluminum-containing acidic waste, which requires neutralization and disposal. The Grignard route generates magnesium salt waste streams. Solvent recycling should be implemented wherever feasible to improve the process's environmental footprint.

Conclusion

The large-scale synthesis of **1-Cyclohexylbutan-1-one** can be effectively achieved via either Friedel-Crafts acylation or a Grignard/oxidation sequence.

- The Friedel-Crafts Acylation is a direct, one-pot method but poses significant challenges related to reagent handling, off-gas management, and waste disposal.
- The Grignard/Oxidation pathway is a longer but often higher-yielding and more selective process. It requires stringent control over anhydrous conditions but avoids harsh Lewis acids and offers a more favorable environmental profile, particularly if milder oxidants are employed.

The final selection should be based on a thorough process hazard analysis (PHA) and a realistic assessment of the manufacturing site's technical capabilities.

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